molecular formula C29H24N2O7 B11464626 3-anilino-8-(7-methoxy-1,3-benzodioxol-5-yl)-2-phenyl-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodec-1(9)-ene-6,10-dione

3-anilino-8-(7-methoxy-1,3-benzodioxol-5-yl)-2-phenyl-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodec-1(9)-ene-6,10-dione

Cat. No.: B11464626
M. Wt: 512.5 g/mol
InChI Key: XYGODGIBYGKECA-UHFFFAOYSA-N
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Description

3-anilino-8-(7-methoxy-1,3-benzodioxol-5-yl)-2-phenyl-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodec-1(9)-ene-6,10-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple aromatic rings and heteroatoms, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-anilino-8-(7-methoxy-1,3-benzodioxol-5-yl)-2-phenyl-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodec-1(9)-ene-6,10-dione typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the use of palladium-catalyzed C-N cross-coupling reactions to form the core structure . The reaction conditions often include the use of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium, and a base like cesium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-anilino-8-(7-methoxy-1,3-benzodioxol-5-yl)-2-phenyl-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodec-1(9)-ene-6,10-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-anilino-8-(7-methoxy-1,3-benzodioxol-5-yl)-2-phenyl-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodec-1(9)-ene-6,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as tubulin, a protein involved in microtubule formation . By binding to tubulin, the compound can disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-anilino-8-(7-methoxy-1,3-benzodioxol-5-yl)-2-phenyl-5,11-dioxa-2-azatricyclo[73003,7]dodec-1(9)-ene-6,10-dione is unique due to its complex tricyclic structure and the presence of multiple functional groups

Properties

Molecular Formula

C29H24N2O7

Molecular Weight

512.5 g/mol

IUPAC Name

3-anilino-8-(7-methoxy-1,3-benzodioxol-5-yl)-2-phenyl-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodec-1(9)-ene-6,10-dione

InChI

InChI=1S/C29H24N2O7/c1-34-21-12-17(13-22-26(21)38-16-37-22)23-24-20(14-35-27(24)32)31(19-10-6-3-7-11-19)29(15-36-28(33)25(23)29)30-18-8-4-2-5-9-18/h2-13,23,25,30H,14-16H2,1H3

InChI Key

XYGODGIBYGKECA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C3C4C(=O)OCC4(N(C5=C3C(=O)OC5)C6=CC=CC=C6)NC7=CC=CC=C7

Origin of Product

United States

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